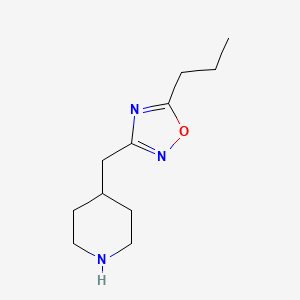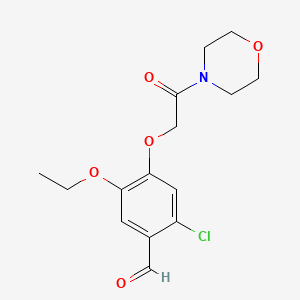
2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído es un compuesto químico con la fórmula molecular C15H18ClNO5 y un peso molecular de 327,76 g/mol . Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo etoxi y un grupo morfolino-oxoetoxi unidos a un núcleo de benzaldehído. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído implica varios pasos. Un método común incluye la reacción de 2-cloro-5-etoxi-benzaldehído con morfolina y un reactivo oxoetoxi adecuado en condiciones controladas. La reacción normalmente requiere un disolvente como diclorometano y un catalizador como trietilamina. La mezcla se agita a temperatura ambiente durante varias horas, seguida de una purificación mediante cromatografía en columna para obtener el producto deseado .
Los métodos de producción industrial para este compuesto pueden implicar la síntesis personalizada a granel, donde se producen grandes cantidades utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir derivados de alcohol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como etanol o diclorometano, y catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído se utiliza en diversos campos de investigación científica:
Química: Sirve como intermediario en la síntesis de moléculas orgánicas más complejas y productos farmacéuticos.
Biología: Este compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones y la inhibición de enzimas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído implica su interacción con objetivos moleculares específicos. El grupo morfolino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que los grupos cloro y etoxi contribuyen a la lipofilia del compuesto, mejorando su capacidad para penetrar las membranas celulares. Estas interacciones pueden modular la actividad de enzimas o receptores, dando lugar a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares al 2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído incluyen:
3-Metoxi-4-(2-morfolin-4-il-2-oxoetoxi)benzaldehído: Este compuesto tiene un grupo metoxi en lugar de un grupo etoxi, lo que puede influir en su reactividad y actividad biológica.
2-Cloro-5-metoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído: La presencia de un grupo metoxi en lugar de un grupo etoxi puede alterar sus propiedades químicas y aplicaciones.
La singularidad de 2-Cloro-5-etoxi-4-(2-morfolino-2-oxoetoxi)benzaldehído radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H18ClNO5 |
|---|---|
Peso molecular |
327.76 g/mol |
Nombre IUPAC |
2-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18ClNO5/c1-2-21-13-7-11(9-18)12(16)8-14(13)22-10-15(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3 |
Clave InChI |
QXGSAFCXYLXFPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-isopropoxybenzo[d]thiazole](/img/structure/B11796808.png)
![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
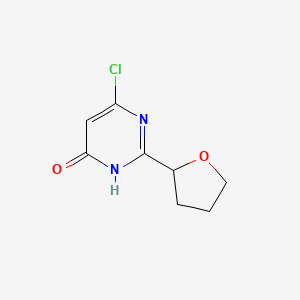
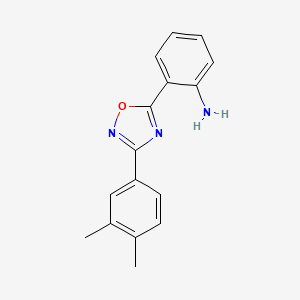
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
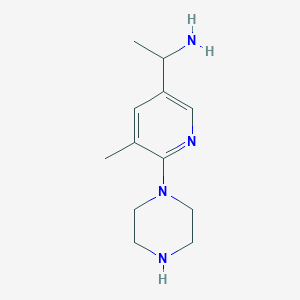
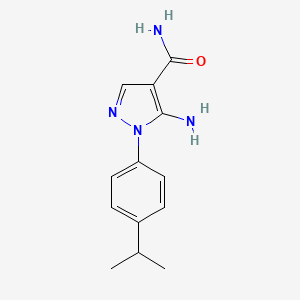
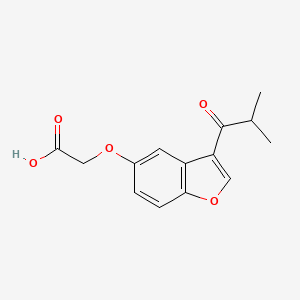
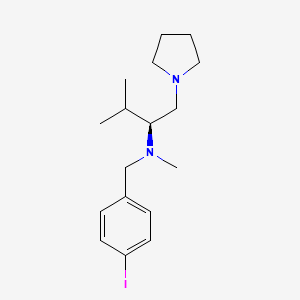
![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)


